N1-cyclopentyl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide
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Overview
Description
N1-cyclopentyl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide, also known as CX156, is a novel compound. It belongs to the class of organic compounds known as alpha amino acid amides .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives were synthesized for the treatment of Alzheimer’s disease (AD) . These molecules were designed as analogs of previously obtained anticonvulsant active pyrrolidine-2,5-diones in which heterocyclic imide ring has been changed into chain amide bound .Molecular Structure Analysis
The molecular formula of this compound is C19H28N4O2. Its molecular weight is 344.459. Unfortunately, detailed structural information specific to this compound was not found in the available resources.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, studies on similar compounds provide some insights. For instance, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were synthesized for the treatment of Alzheimer’s disease (AD) .Scientific Research Applications
Mechanism of Action in Cancer Treatment
N1-cyclopentyl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide is associated with polyamine analogue-induced programmed cell death (PCD) in cancer research. Specifically, it is involved in the superinduction of the polyamine catabolic enzyme spermidine/spermine N1-acetyltransferase (SSAT) in sensitive cell types. This process leads to oxidative stress as a result of hydrogen peroxide (H2O2) production, suggesting its role in the cytotoxicity of sensitive cells via PCD. This insight demonstrates the compound's potential as an antitumor agent with a specific mechanism targeting the polyamine metabolism pathway (Ha et al., 1997).
Structural Studies
Structural analysis and synthesis of related compounds provide a foundation for understanding the interactions and potential applications of this compound. Studies on crystal structures and synthesis methodologies offer insights into the compound's chemical behavior and potential for modification to enhance its therapeutic efficacy. For example, research on 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole highlights the approaches to synthesize and analyze structurally similar compounds, contributing to the broader understanding of this class of chemicals and their possible interactions and applications (Ozbey et al., 2001).
Kinase Inhibition for Antitumor Activity
This compound and its derivatives have been explored for their potential as kinase inhibitors targeting EGFR-activating and resistance mutations. This research is crucial for developing treatments against non-small-cell lung cancer (NSCLC) that are resistant to current therapies. Structural optimization studies have led to compounds that exhibit significant in vitro antitumor potency and in vivo efficacy, underscoring the potential of this compound derivatives in cancer treatment (Yang et al., 2012).
Mechanism of Action
Target of Action
The primary target of N1-cyclopentyl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide, also known as CX156, is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in learning and memory .
Mode of Action
CX156 interacts with AChE by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft. The compound exhibits mixed-type inhibition, involving both competitive and non-competitive mechanisms .
Biochemical Pathways
By inhibiting AChE, CX156 affects the cholinergic neurotransmission pathway. This pathway is involved in various cognitive functions, including learning and memory . The increased availability of acetylcholine enhances the transmission of signals in this pathway, potentially improving cognitive function .
Result of Action
The inhibition of AChE by CX156 results in an increased concentration of acetylcholine in the synaptic cleft. This increase enhances cholinergic neurotransmission, which could potentially improve cognitive function . .
properties
IUPAC Name |
N'-cyclopentyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O2/c24-18(19(25)21-16-6-4-5-7-16)20-10-11-22-12-14-23(15-13-22)17-8-2-1-3-9-17/h1-3,8-9,16H,4-7,10-15H2,(H,20,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJUREDXCGXOMRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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